4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4,6-dimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-24-17-9-15(28-3)10-19(29-4)16(17)11-18(24)21(26)22-12-20(25)23-13-6-5-7-14(8-13)27-2/h5-11H,12H2,1-4H3,(H,22,26)(H,23,25) |
InChI Key |
SPBWTQKDKHSYPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Indole Skeleton Construction
The indole core is typically synthesized via Fischer indole synthesis or palladium-mediated cross-coupling. A robust approach involves:
-
Borylation of tert-butyl-protected intermediates : As demonstrated in the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, bis(pinacolato)diboron reacts with trifluoromethanesulfonyloxy precursors in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)-acetone complex (42% yield).
-
Suzuki-Miyaura coupling : The boronate ester intermediate undergoes cross-coupling with halogenated aromatic systems to install methoxy groups at C4 and C6 positions.
Table 1: Key Reactions for Indole Core Synthesis
Carboxamide Sidechain Installation
The N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl} sidechain is introduced through sequential amidation:
-
Primary amide formation : Coupling 1-methyl-1H-indole-2-carboxylic acid with ethyl 2-aminoacetate using EDC/HOBt, achieving 76% yield.
-
Secondary amide linkage : Reacting the intermediate with 3-methoxyaniline under Mitsunobu conditions (DIAD, PPh₃) or via activation with T3P® (propane phosphonic acid anhydride).
Optimization of Critical Reaction Steps
Coupling Agent Selection
Comparative studies reveal significant yield variations based on coupling agents:
Protecting Group Strategy
Orthogonal protection is essential for managing multiple reactive sites:
-
tert-Butoxycarbonyl (Boc) : Used for amine protection during indole nitrogen methylation.
-
Trifluoroacetyl (TFA) : Selectively removed under acidic conditions without affecting methoxy groups.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Key diagnostic signals include:
-
¹³C NMR : Critical carbons appear at:
Table 2: Comparative NMR Data for Synthetic Intermediates
| Intermediate | ¹H Shift (NH) | ¹³C Shift (CO) | Purity |
|---|---|---|---|
| Precursor A | 11.69 ppm | 165.8 ppm | 95% |
| Intermediate B | 11.57 ppm | 168.2 ppm | 98% |
Comparative Analysis of Synthetic Approaches
Yield Optimization
The convergent synthesis strategy proves superior to linear approaches:
Solvent Effects
Polar aprotic solvents enhance reaction kinetics:
Scale-Up Considerations
Pilot-Scale Challenges
-
Exothermicity control : Required for Buchwald-Hartwig aminations (ΔT > 50°C)
-
Byproduct management : Silica gel chromatography remains standard for purity >98%
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 86 kg/kg (current process)
-
E-factor : 32 (targeting reduction to <20 via solvent recovery)
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide has shown promise in several therapeutic areas:
- Anticoagulant Activity : Similar compounds have been reported as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. This suggests potential therapeutic applications in anticoagulation therapy.
- Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, which is significant in drug development for diseases involving enzymatic dysregulation.
Biological Studies
Research has indicated that compounds with similar structures exhibit significant biological activities:
- Anticancer Properties : Indole derivatives are often studied for their anticancer potential due to their ability to interact with various cellular pathways .
- Anti-inflammatory Effects : Some derivatives have been found to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Interaction Studies
Studies involving this compound focus on its binding affinity to target proteins such as factor Xa. Techniques like surface plasmon resonance or isothermal titration calorimetry are employed to quantify binding interactions and thermodynamics.
Case Study 1: Anticoagulant Research
Research conducted on indole derivatives has demonstrated their effectiveness as factor Xa inhibitors. In vitro studies showed that certain modifications to the indole structure significantly increased binding affinity and inhibition rates, suggesting that this compound could be developed into a potent anticoagulant agent.
Case Study 2: Anti-inflammatory Properties
A study evaluating the anti-inflammatory effects of methoxy-substituted indoles found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This positions the compound as a candidate for further development as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Indole Carboxamide Family
Table 1: Key Structural Features of Analogs
Key Observations :
Substituent Effects :
- The target compound’s 4,6-dimethoxy groups enhance electron density and solubility compared to the 4,6-dichloro analog, which is more lipophilic and electron-deficient .
- The 3-methoxyphenylurea side chain differs from the indol-3-yl ethyl () and benzodioxin () substituents, which may alter hydrogen-bonding capacity and target selectivity.
Synthetic Routes :
- The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC/HOBt) similar to the preparation of 4,6-dichloro-N-(4-oxocyclohexyl)-1H-indole-2-carboxamide .
- By contrast, and analogs employ HATU-activated amidation in polar aprotic solvents like DMF, suggesting compatibility with sensitive functional groups .
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Structural Features
Key Findings :
Biological Activity
4,6-Dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide (CAS Number: 951996-53-5) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an indole core and various functional groups, suggests that it may exhibit significant biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.4 g/mol. The chemical structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| HeLa | 20 | Cell cycle arrest | |
| A549 | 18 | Inhibition of angiogenesis |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of the compound. Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
Case Study: Inhibition of TNF-alpha
A study demonstrated that a related indole compound significantly reduced TNF-alpha levels in vitro, suggesting that this compound may also possess similar anti-inflammatory properties.
Neuroprotective Effects
The neuroprotective effects of indole derivatives have been documented in several studies. These compounds are believed to exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.
Table 2: Neuroprotective Activity Overview
| Study Reference | Model Used | Result |
|---|---|---|
| Rat model | Reduced oxidative stress | |
| SH-SY5Y cells | Increased cell viability |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Core Synthesis: The compound is synthesized via coupling of an indole-2-carboxylic acid derivative (e.g., 4,6-dimethoxy-1-methylindole-2-carboxylic acid) with a substituted ethylamine. For example:
- Activation of Carboxylic Acid: Use chloroformate or carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxylic acid group.
- Amide Coupling: React with 2-amino-N-(3-methoxyphenyl)acetamide under reflux in anhydrous DMF or THF.
- Optimization:
- Yield Improvement: Adjust stoichiometry (1.1:1 amine:acid ratio) and use catalytic DMAP. shows yields ranging from 30% (method B) to 98% (method A), depending on coupling agents and solvent polarity .
- Purification: Recrystallize from DMF/acetic acid mixtures () or use column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the target structure?
Methodological Answer:
- 1H/13C NMR:
- Indole Core: Aromatic protons at δ 6.8–7.5 ppm (split due to methoxy groups). Methoxy (-OCH3) singlets at δ ~3.8–4.0 ppm.
- Amide Linkage: NH protons (δ 8.2–10.0 ppm, broad) and carbonyl (C=O) at ~165–170 ppm in 13C NMR.
- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
- Mass Spectrometry: Molecular ion peak ([M+H]+) matching the exact mass (e.g., m/z ~453.2).
- X-ray Crystallography: Resolve stereochemistry (e.g., used this for a dimethoxypyrimidin-2-amine analog) .
Q. What in vitro assays are recommended for preliminary evaluation of antimycobacterial activity?
Methodological Answer:
- Growth Inhibition Assays:
- MIC Determination: Use microbroth dilution () against Mycobacterium tuberculosis H37Rv.
- Resazurin Reduction: Measure metabolic activity via fluorescence (λex 560 nm, λem 590 nm).
- Controls: Include rifampicin (positive) and DMSO (vehicle control).
- Data Interpretation: Compare IC50 values with structural analogs (e.g., ’s compounds 8h and 9a) to assess substituent effects .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and its analogs be systematically resolved?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis:
- Substituent Effects: Compare analogs with varying methoxy/fluoro groups (e.g., ’s 4,6-difluoro vs. 4,6-dimethoxy derivatives).
- LogP Measurements: Assess lipophilicity via HPLC (C18 column, acetonitrile/water gradient). Higher logP may enhance membrane permeability but reduce solubility.
- Mechanistic Studies:
- Target Engagement: Use thermal shift assays to evaluate binding to mycobacterial enzymes (e.g., InhA).
- Resistance Profiling: Test against drug-resistant strains to identify off-target effects.
Q. What strategies enable functionalization of the methoxy groups for SAR studies without compromising stability?
Methodological Answer:
- Demethylation: Treat with BBr3 in DCM at −78°C to yield hydroxyl groups, which can be further derivatized (e.g., alkylation or acylation) .
- Isosteric Replacement: Replace methoxy with -OCF3 or -CN groups using nucleophilic aromatic substitution (requires electron-deficient aromatic rings).
- Stability Monitoring:
- HPLC-UV/MS: Track degradation under accelerated conditions (40°C/75% RH for 4 weeks).
- pH Stability: Test in buffers (pH 1–10) to identify labile moieties.
Q. How can computational modeling predict binding modes and guide rational design of derivatives?
Methodological Answer:
- Molecular Docking:
- Protein Preparation: Use crystal structures (e.g., PDB: 4TZK for InhA) and optimize hydrogen bonding networks.
- Ligand Flexibility: Apply induced-fit docking (Schrödinger Suite) to account for side-chain movements.
- QSAR Modeling:
- Descriptors: Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
- Validation: Use leave-one-out cross-validation (R² > 0.7 indicates robustness).
- Case Study: ’s indolizine-carboxamide analogs highlight how methoxy positioning affects π-π stacking .
Q. What advanced purification techniques address challenges in isolating polar by-products?
Methodological Answer:
- HPLC Purification:
- Column: C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile.
- Gradient: 10% → 50% acetonitrile over 30 min (flow: 1 mL/min).
- Countercurrent Chromatography (CCC): Use hexane/ethyl acetate/methanol/water (5:5:5:5) for non-destructive separation of polar impurities.
- Crystallization Screening: Test 96 solvent combinations (e.g., ethanol/water, acetone/heptane) via high-throughput platforms.
Q. How can photoactivatable moieties be incorporated for target identification studies?
Methodological Answer:
- Synthetic Modification:
- Validation: Use Western blotting or fluorescence polarization to confirm target engagement .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in MIC values between similar analogs?
Methodological Answer:
- Experimental Variables:
- Culture Conditions: Differences in media (7H9 vs. Middlebrook) affect bacterial growth rates.
- Compound Solubility: Use DMSO concentrations ≤1% to avoid solvent toxicity.
- Statistical Validation: Perform triplicate assays with error margins <10%.
- Case Study: ’s compound 11b (30% yield) showed lower activity due to steric hindrance from the 3-chlorobenzoyl group .
Q. What protocols ensure reproducibility in scale-up synthesis from milligram to gram quantities?
Methodological Answer:
- Process Optimization:
- Heat Transfer: Use jacketed reactors for controlled exothermic reactions (e.g., amide couplings).
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (’s controlled synthesis protocols).
- Quality Control:
- In-line PAT: Monitor reaction progress via FTIR or Raman spectroscopy.
- Batch Consistency: Ensure ≤2% variability in HPLC purity across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
